molecular formula C9H15NS2 B3483394 1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine

1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine

Cat. No. B3483394
M. Wt: 201.4 g/mol
InChI Key: PIWIZKVMUUJCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylthio)-1H-tetrazole (ETT) is a laboratory chemical used in the synthesis of substances .


Synthesis Analysis

ETT is prepared from ethyl thiocyanate and sodium azide . It is a coupling agent with higher reactivity than TetH . This compound is now commercially available .


Chemical Reactions Analysis

ETT is an efficient activator that activates nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .

Mechanism of Action

The diisopropylamino group of the incoming phosphoramidite monomer in the solvent acetonitrile is ‘activated’ (protonated) by the acidic catalyst ETT .

Safety and Hazards

ETT is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It should not be breathed in, and protective gloves, clothing, and eye/face protection should be worn when handling it .

properties

IUPAC Name

1-(5-ethylsulfanylthiophen-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS2/c1-4-11-9-6-5-8(12-9)7-10(2)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWIZKVMUUJCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine
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Reactant of Route 6
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